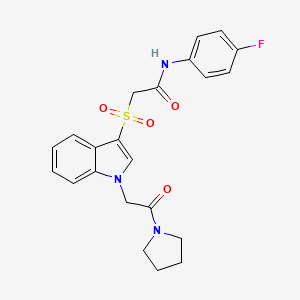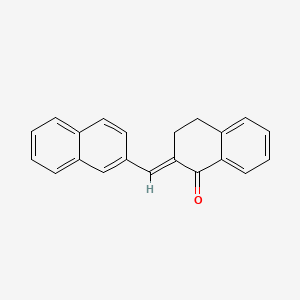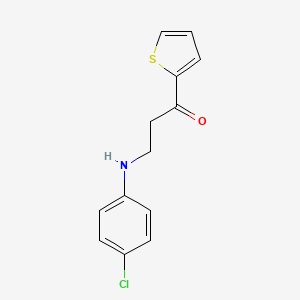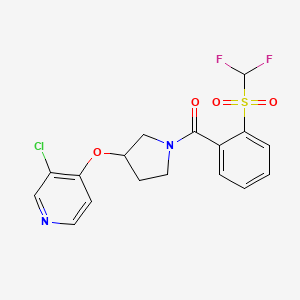
(3-((3-氯吡啶-4-基)氧基)吡咯烷-1-基)(2-((二氟甲基)磺酰基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone is a complex organic molecule notable for its potential applications across various scientific fields. This compound incorporates a combination of pyrrolidine and pyridine rings, along with functional groups that contribute to its diverse reactivity profile.
1. Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone typically involves several steps:
Step 1: Formation of the 3-chloropyridin-4-yl intermediate through halogenation reactions.
Step 2: Coupling of the 3-chloropyridin-4-yl intermediate with the pyrrolidinyl moiety, facilitated by base catalysts under controlled temperature and pressure conditions.
Step 3: Introduction of the difluoromethylsulfonyl group through nucleophilic substitution reactions using appropriate sulfonylation agents.
2. Industrial Production Methods
In industrial settings, the production often involves:
Optimized reaction conditions: to enhance yield and purity.
High-throughput synthesis: techniques, including flow chemistry, to ensure scalable production.
Purification steps: such as crystallization and chromatography to obtain the final compound in the desired form.
1. Types of Reactions
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone can undergo a variety of reactions:
Oxidation: It can be oxidized to introduce new functional groups or to further modify existing ones.
Reduction: Reduction reactions can alter the oxidation states of certain components within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine or sulfonyl positions.
2. Common Reagents and Conditions
Typical reagents and conditions include:
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Reducing agents: such as sodium borohydride for reduction.
Substituents: like alkyl halides in substitution reactions, often under acidic or basic conditions.
3. Major Products
The major products of these reactions often involve:
Functionalized derivatives: with enhanced or modified activity.
Intermediate compounds: useful in the synthesis of more complex molecules.
科学研究应用
This compound's versatility lends itself to numerous applications:
Chemistry: Used as a building block in organic synthesis to develop novel compounds with desired properties.
Biology: Studied for its interactions with biological molecules, potentially serving as a lead compound in drug development.
Medicine: Investigated for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: Employed in material science for the development of specialized coatings or polymers.
作用机制
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone typically involves:
Molecular Targeting: Binding to specific proteins or enzymes, altering their activity.
Pathway Modulation: Influencing signal transduction pathways, such as those involved in inflammation or cell proliferation.
相似化合物的比较
When compared to similar compounds:
Structural Uniqueness: The incorporation of both pyridine and sulfonyl groups differentiates it from compounds lacking these features.
Reactivity: Its reactivity profile may differ due to the presence of unique functional groups.
Applications: It may exhibit different or enhanced applications due to its unique structural features.
Similar compounds include:
Pyridinyl derivatives: with other functional groups.
Pyrrolidine-based molecules: with variations in their substituents.
Sulfonyl-containing compounds: with different core structures.
属性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O4S/c18-13-9-21-7-5-14(13)26-11-6-8-22(10-11)16(23)12-3-1-2-4-15(12)27(24,25)17(19)20/h1-5,7,9,11,17H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZATTWJOYAWKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
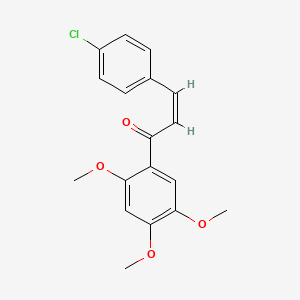

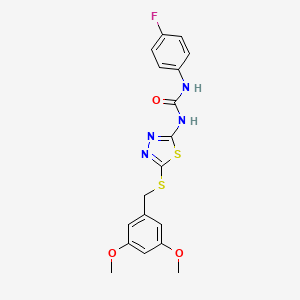
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2450819.png)
![7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450820.png)
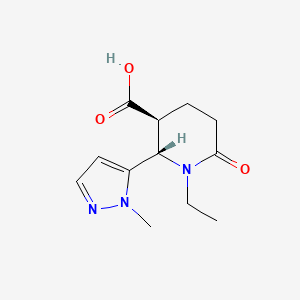
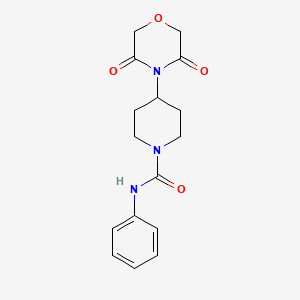
![Tert-butyl 5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2450823.png)
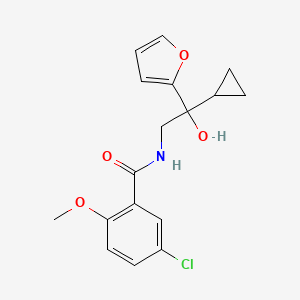
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2450828.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2450830.png)
